

# Spectroscopic analysis (NMR, IR, MS) to confirm BOC-D-Phenylglycinol structure

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## Compound of Interest

Compound Name: **BOC-D-Phenylglycinol**

Cat. No.: **B105088**

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## A Comparative Guide to the Spectroscopic Analysis of BOC-D-Phenylglycinol

For Researchers, Scientists, and Drug Development Professionals

In the realm of asymmetric synthesis, the use of chiral auxiliaries is a cornerstone for controlling stereochemical outcomes. **BOC-D-Phenylglycinol**, a widely utilized chiral auxiliary, demands rigorous structural confirmation to ensure the enantiomeric purity and success of subsequent synthetic steps. This guide provides a comparative spectroscopic analysis of **BOC-D-Phenylglycinol** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside data for alternative chiral auxiliaries to offer a comprehensive reference for researchers.

## Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **BOC-D-Phenylglycinol** and a common alternative, BOC-D-Phenylalanine. This direct comparison allows for the clear differentiation and confirmation of these structures.

Table 1: <sup>1</sup>H NMR and <sup>13</sup>C NMR Spectroscopic Data

Compound	$^1\text{H}$ NMR ( $\text{CDCl}_3$ , $\delta$ ppm)	$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , $\delta$ ppm)
BOC-D-Phenylglycinol	$\sim 7.3$ (m, 5H, Ar-H), $\sim 5.0$ (m, 1H, CH-N), $\sim 3.7$ (m, 2H, $\text{CH}_2\text{O}$ ), $\sim 1.4$ (s, 9H, $\text{C}(\text{CH}_3)_3$ )	$\sim 140$ (Ar C), $\sim 128$ (Ar CH), $\sim 127$ (Ar CH), $\sim 126$ (Ar CH), $\sim 80$ ( $\text{C}(\text{CH}_3)_3$ ), $\sim 67$ ( $\text{CH}_2\text{-O}$ ), $\sim 56$ (CH-N), $\sim 28$ ( $\text{C}(\text{CH}_3)_3$ )
BOC-D-Phenylalanine	$\sim 7.2$ (m, 5H, Ar-H), $\sim 4.6$ (m, 1H, CH-N), $\sim 3.1$ (d, 2H, $\text{CH}_2\text{-Ar}$ ), $\sim 1.4$ (s, 9H, $\text{C}(\text{CH}_3)_3$ )	$\sim 175$ ( $\text{C=O}$ ), $\sim 155$ ( $\text{C=O}$ , Boc), $\sim 136$ (Ar C), $\sim 129$ (Ar CH), $\sim 128$ (Ar CH), $\sim 127$ (Ar CH), $\sim 80$ ( $\text{C}(\text{CH}_3)_3$ ), $\sim 54$ (CH-N), $\sim 38$ ( $\text{CH}_2\text{-Ar}$ ), $\sim 28$ ( $\text{C}(\text{CH}_3)_3$ ) <sup>[1]</sup> <sup>[2]</sup>

Table 2: IR and Mass Spectrometry Data

Compound	IR ( $\text{cm}^{-1}$ )	Mass Spectrometry (m/z)
BOC-D-Phenylglycinol	$\sim 3400$ (O-H), $\sim 3300$ (N-H), $\sim 1690$ ( $\text{C=O}$ , carbamate), $\sim 1160$ (C-O)	Expected $[\text{M}+\text{H}]^+$ : 238.14
BOC-D-Phenylalanine	$\sim 3300$ (N-H), $\sim 3000\text{-}2500$ (O-H, acid), $\sim 1710$ ( $\text{C=O}$ , acid), $\sim 1690$ ( $\text{C=O}$ , carbamate)	Expected $[\text{M}+\text{H}]^+$ : 266.14 <sup>[1]</sup>

## Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **BOC-D-Phenylglycinol** are provided below. These protocols can be adapted for the analysis of similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean NMR tube.
- Instrument Setup: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz or higher field NMR spectrometer.

- $^1\text{H}$  NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.[3]
- $^{13}\text{C}$  NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 ppm for  $^1\text{H}$  and  $\delta$  77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

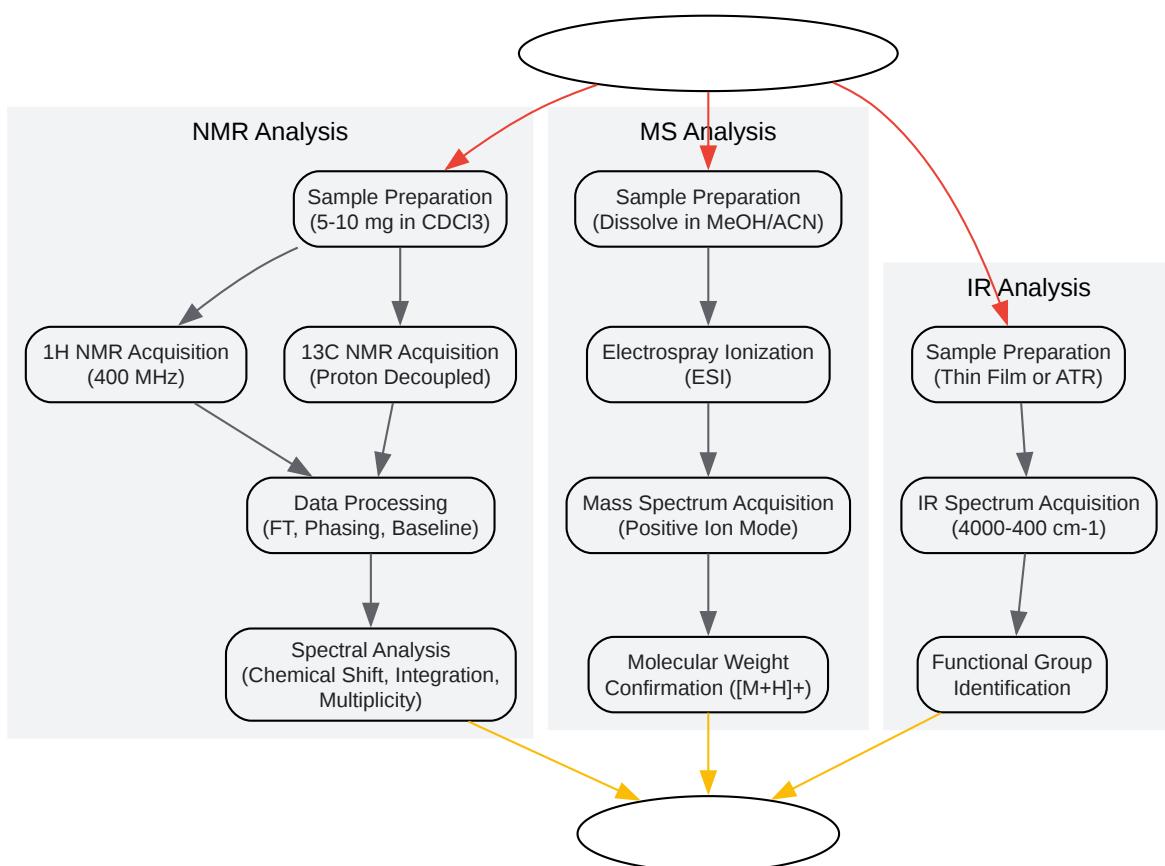
- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate.[4] Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4][5][6]

## Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
- Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).
- Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ .
- Data Analysis: Determine the mass-to-charge ratio ( $\text{m/z}$ ) of the molecular ion to confirm the molecular weight of the compound.

# Workflow for Spectroscopic Confirmation

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and confirmation of the **BOC-D-Phenylglycinol** structure.



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Caption: Workflow for the spectroscopic confirmation of **BOC-D-Phenylglycinol**.

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